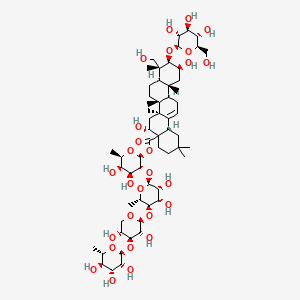
Diclorhidrato de benzidina
Descripción general
Descripción
Benzidine dihydrochloride, also known as 4,4’-diaminobiphenyl dihydrochloride, is an organic compound with the chemical formula C₁₂H₁₄Cl₂N₂. It is a derivative of benzidine, which is an aromatic amine. Benzidine dihydrochloride appears as a white crystalline powder and is known for its use in the production of dyes and as a reagent in various chemical reactions .
Aplicaciones Científicas De Investigación
Benzidine dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Benzidine dihydrochloride, an organic compound with the formula (C6H4NH2)2, is an aromatic amine . It is primarily recognized as a bladder carcinogen in humans and a liver carcinogen in experimental animals . The primary targets of benzidine dihydrochloride are the bladder cells in humans and liver cells in animals .
Mode of Action
Benzidine dihydrochloride initiates tumors in the bladder under experimental conditions . It undergoes metabolic activation, which may proceed by peroxidase-catalyzed one-electron oxidation via free radical intermediates, or by N-acetylation followed by monooxygenase-catalyzed N-hydroxylation .
Biochemical Pathways
Benzidine dihydrochloride affects several biochemical pathways. It is metabolized to form reactive metabolites that bind covalently to hemoglobin . This binding indicates that 4-nitroso-4’-N-acetylaminobiphenyl is the major reactive metabolite in erythrocytes . Additionally, a hitherto unknown metabolic pathway of benzidine has been indicated .
Result of Action
The molecular and cellular effects of benzidine dihydrochloride’s action are primarily carcinogenic. It has been linked to bladder and pancreatic cancer in humans . In experimental animals, it has been recognized as a liver carcinogen .
Action Environment
The action, efficacy, and stability of benzidine dihydrochloride can be influenced by various environmental factors. For instance, in the environment, benzidine is found in either its “free” state (as an organic base), or as a salt (for example, benzidine dihydrochloride or benzidine sulfate) . The form in which benzidine is present can affect its absorption and subsequent action.
Análisis Bioquímico
Biochemical Properties
Benzidine dihydrochloride plays a significant role in biochemical reactions, particularly in the formation of azo dyes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which metabolize benzidine dihydrochloride into reactive intermediates. These intermediates can bind covalently to DNA, leading to mutations and carcinogenesis . Additionally, benzidine dihydrochloride can react with oxidizing agents to form colored quinone-related derivatives, which are useful in analytical and diagnostic applications .
Cellular Effects
Benzidine dihydrochloride has profound effects on various cell types and cellular processes. It can induce DNA strand breaks and unscheduled DNA synthesis in cells, leading to mutations and carcinogenesis . The compound also affects cell signaling pathways and gene expression, particularly those involved in cell cycle regulation and apoptosis. In human cancer cell lines, benzidine dihydrochloride has been shown to alter natural killer cell activity, indicating its potential impact on the immune response .
Molecular Mechanism
The molecular mechanism of benzidine dihydrochloride involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of electrophilic compounds that can bind covalently to DNA, causing mutations and initiating carcinogenesis . Benzidine dihydrochloride can also undergo peroxidative activation, leading to the formation of DNA-bound adducts . These interactions with DNA and other biomolecules are central to its carcinogenic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzidine dihydrochloride can change over time. The compound is relatively stable, but its degradation products can also be carcinogenic . Long-term exposure to benzidine dihydrochloride in animal models has shown dose-dependent effects on body weight, survival, and the development of liver neoplasms . These studies highlight the importance of monitoring the stability and degradation of benzidine dihydrochloride in experimental settings.
Dosage Effects in Animal Models
The effects of benzidine dihydrochloride vary with different dosages in animal models. At low doses, the compound can induce liver tumors in mice, while higher doses lead to more severe toxic effects, including weight loss and decreased survival . Female mice are generally more susceptible to the carcinogenic effects of benzidine dihydrochloride compared to males . These findings underscore the importance of dose-response studies in understanding the toxicological profile of benzidine dihydrochloride.
Metabolic Pathways
Benzidine dihydrochloride is metabolized by cytochrome P450 enzymes through N-oxidation, leading to the formation of electrophilic intermediates that can bind to DNA . These metabolic pathways are crucial for its carcinogenic effects. The compound can also undergo acetylation and sulfonation, forming various metabolites that contribute to its biological activity . Understanding these metabolic pathways is essential for assessing the risks associated with benzidine dihydrochloride exposure.
Transport and Distribution
Within cells and tissues, benzidine dihydrochloride is transported and distributed through various mechanisms. It can bind to proteins within red blood cells, allowing it to be detected for up to four months after exposure . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of benzidine dihydrochloride is primarily within the cytoplasm and nucleus, where it can interact with DNA and other biomolecules . The compound’s activity and function are influenced by its localization, with significant effects on DNA replication and repair processes. Post-translational modifications and targeting signals may also play a role in directing benzidine dihydrochloride to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzidine dihydrochloride is typically synthesized from nitrobenzene through a two-step process. The first step involves the reduction of nitrobenzene to 1,2-diphenylhydrazine using iron powder as the reducing agent. In the second step, this hydrazine undergoes a rearrangement reaction in the presence of mineral acids to form benzidine .
Industrial Production Methods: In industrial settings, the production of benzidine dihydrochloride follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions: Benzidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Benzidine dihydrochloride reacts with oxidizing agents to form deeply colored quinone-related derivatives.
Reduction: The compound can be reduced to form 1,2-diphenylhydrazine under specific conditions.
Major Products Formed:
Oxidation Products: Quinone-related derivatives.
Reduction Products: 1,2-diphenylhydrazine.
Substitution Products: Tetrachlorobenzidine and tetrabromobenzidine.
Comparación Con Compuestos Similares
Benzidine dihydrochloride is compared with other similar compounds such as:
Benzidine: The parent compound, which is also an aromatic amine and used in dye production.
Tetrachlorobenzidine: A chlorinated derivative used in similar applications but with different reactivity and properties.
Tetrabromobenzidine: A brominated derivative with unique properties compared to benzidine dihydrochloride.
Uniqueness: Benzidine dihydrochloride is unique due to its specific reactivity and applications in various fields, particularly in the detection of horseradish peroxidase and its role in experimental carcinogenesis .
Propiedades
IUPAC Name |
4-(4-aminophenyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8H,13-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAXWVDEYJEWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2.2ClH, C12H14Cl2N2 | |
| Record name | BENZIDINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19858 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92-87-5 (Parent) | |
| Record name | Benzidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7020138 | |
| Record name | Benzidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzidine dihydrochloride is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] Colorless crystalline solid; [MSDSonline] | |
| Record name | BENZIDINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19858 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzidine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8313 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
1 to 5 mg/mL at 74.3 °F (NTP, 1992) | |
| Record name | BENZIDINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19858 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000438 [mmHg] | |
| Record name | Benzidine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8313 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
531-85-1 | |
| Record name | BENZIDINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19858 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVU06XHC39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | BENZIDINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19858 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)










